![molecular formula C26H21N5O B2863582 N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-(4-phenylphenyl)acetamide CAS No. 952998-44-6](/img/structure/B2863582.png)
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-(4-phenylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-(4-phenylphenyl)acetamide” is a compound that contains a triazole nucleus, which is a nitrogenous heterocyclic moiety . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole-containing compounds involves various synthetic approaches . One of the common methods involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .Molecular Structure Analysis
The triazole matrix in the compound contains high nitrogen, and there are much nitrogen and hydrogen existing in the triazole molecular structure, which make the intramolecular and intermolecular easy to form hydrogen bond . This improves the stability of the compound .Chemical Reactions Analysis
Triazole compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .Aplicaciones Científicas De Investigación
Antiviral Activity
Compounds related to N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-(4-phenylphenyl)acetamide have shown promising antiviral activities. Specifically, derivatives of 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine exhibited significant activity against the hepatitis-A virus (HAV), as demonstrated by plaque reduction infectivity assays in cell culture (Shamroukh & Ali, 2008).
Antiasthma Agents
The synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines and their evaluation as potential antiasthma agents represents another significant application. These compounds inhibited mediator release in the human basophil histamine release assay, demonstrating their potential as therapeutic agents for asthma (Medwid et al., 1990).
Anticancer and Antimicrobial Activity
Compounds similar to N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-(4-phenylphenyl)acetamide have been evaluated for their anticancer and antimicrobial activities. For instance, a series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines showed inhibition activity against the HCT 116 cancer cell line and demonstrated antimicrobial properties (Kumar et al., 2019).
Medicinal Chemistry Applications
In the field of medicinal chemistry, heterocyclic compounds like pyridazine analogs, closely related to the specified compound, have shown significant pharmaceutical importance. These compounds have been synthesized and analyzed for their potential applications in medicinal chemistry, including structure analysis and density functional theory calculations (Sallam et al., 2021).
Antihistaminic Activity
Compounds structurally related to N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-(4-phenylphenyl)acetamide have been synthesized and tested for their antihistaminic activity. These compounds have shown promise in protecting animals from histamine-induced bronchospasm, indicating their potential as antihistamines (Alagarsamy et al., 2005).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to inhibitMtb shikimate dehydrogenase and c-Met kinase . These proteins play crucial roles in the biosynthesis of chorismate end product and cell signaling, respectively .
Biochemical Pathways
The compound potentially affects the shikimate pathway and c-Met signaling pathway . The shikimate pathway is involved in the biosynthesis of the chorismate end product, which is essential for the survival of Mycobacterium tuberculosis . The c-Met signaling pathway plays a significant role in cell growth, survival, and migration .
Result of Action
Similar compounds have shown to exhibit anti-tubercular activity by inhibiting mtb shikimate dehydrogenase and anti-tumor activity by inhibiting c-Met kinase .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O/c1-18-28-29-25-16-15-24(30-31(18)25)22-11-13-23(14-12-22)27-26(32)17-19-7-9-21(10-8-19)20-5-3-2-4-6-20/h2-16H,17H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEAMEPGSYVSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

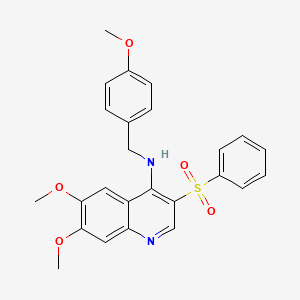
![2-[7-[(2,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2863500.png)
![2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2863501.png)

![3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile](/img/structure/B2863503.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile](/img/structure/B2863507.png)
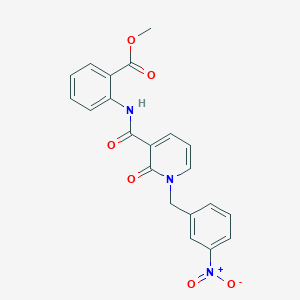
![1-[(2-Methylcyclopentyl)amino]propan-2-ol](/img/structure/B2863513.png)
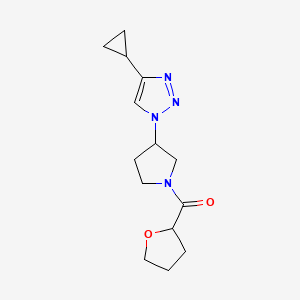
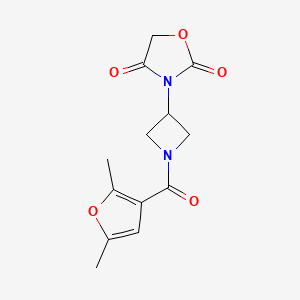
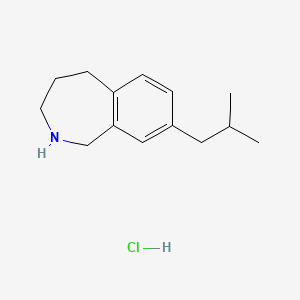
![(E)-2-amino-N-pentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2863521.png)
![3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2863522.png)